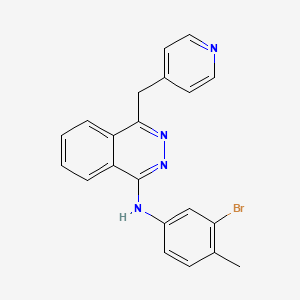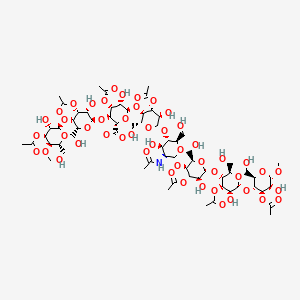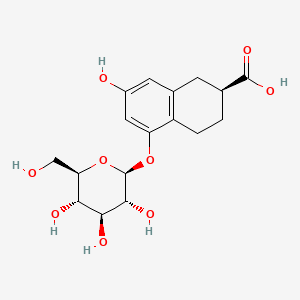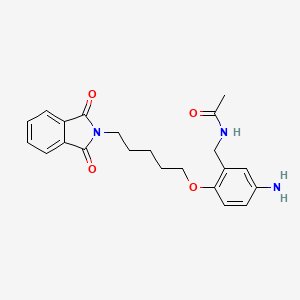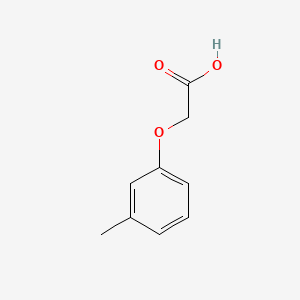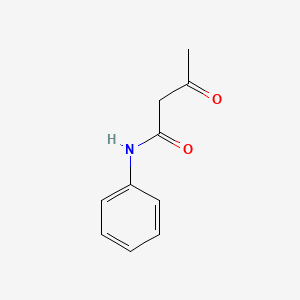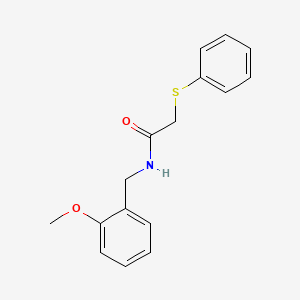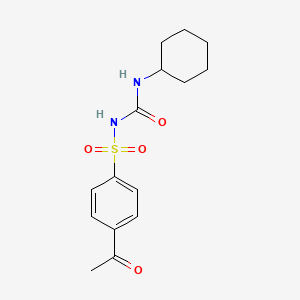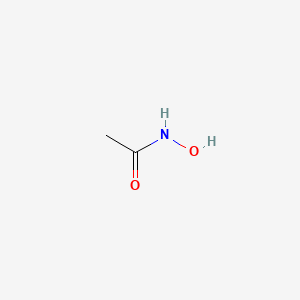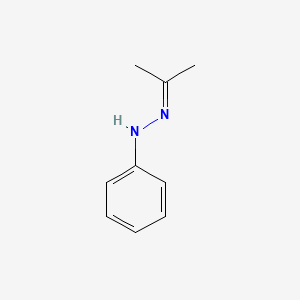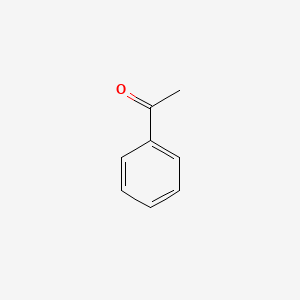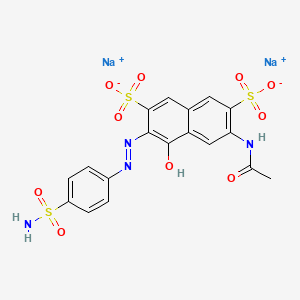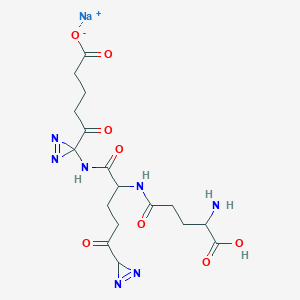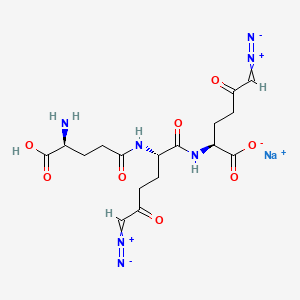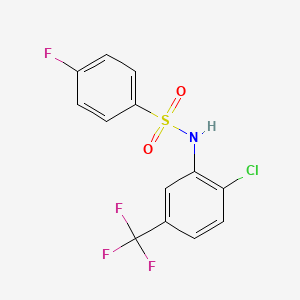
Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Applications
- Kynurenine 3-Hydroxylase Inhibition : Benzenesulfonamides have been investigated as inhibitors of kynurenine 3-hydroxylase. This includes the study of their synthesis, structure-activity relationship (SAR), and biochemical characterization. For instance, 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide exhibited high-affinity inhibition of this enzyme, impacting kynurenic acid concentration in the brain (Röver et al., 1997).
Chemical Synthesis and Derivatives
- Synthesis of Novel Derivatives : Benzenesulfonamide derivatives, including fluorine and trifluoromethyl variants, have been synthesized for various applications. A study elaborated on the synthesis of these compounds and their structural characterization, highlighting the versatility of benzenesulfonamide chemistry (Gegen Ta-n, 2015).
- Antitumor Activity : Benzenesulfonamide derivatives have been synthesized with a focus on their potential antitumor activity. For example, certain derivatives displayed notable activity against lung cancer and melanoma cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Sławiński & Brzozowski, 2006).
Binding Modes and Pharmacological Potential
- PPARγ Partial Agonist : The compound 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) has been studied for its binding modes to orthosteric and allosteric sites in PPARγ, an important receptor in various physiological systems (Hughes et al., 2016).
Molecular Modification and Biological Activities
- Cyclooxygenase-2 Inhibition : Research has focused on the synthesis of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, exploring their potential as cyclooxygenase-2 inhibitors. This illustrates the role of benzenesulfonamide derivatives in the development of new therapeutic agents (Pal et al., 2003).
Eigenschaften
CAS-Nummer |
91308-59-7 |
|---|---|
Produktname |
Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro- |
Molekularformel |
C13H8ClF4NO2S |
Molekulargewicht |
353.72 g/mol |
IUPAC-Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H8ClF4NO2S/c14-11-6-1-8(13(16,17)18)7-12(11)19-22(20,21)10-4-2-9(15)3-5-10/h1-7,19H |
InChI-Schlüssel |
JVRWBOHEQSJRDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
91308-59-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



